molecular formula C20H19NO5 B2824285 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid CAS No. 2094394-76-8

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid

Cat. No.: B2824285
CAS No.: 2094394-76-8
M. Wt: 353.374
InChI Key: ATOZHVHGFTUNQV-UHFFFAOYSA-N
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Description

This compound, also known as N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine , is a research compound with a molecular weight of 452.51 .


Synthesis Analysis

The synthesis pathway for the compound involves the reaction of 9H-fluorene with pyrazole to form 1-(9H-fluoren-9-yl)pyrazole, which is then reacted with 3-chloro-2-(methoxycarbonyl)azetidine to form the intermediate 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrazol-1-yl)azetidine. This intermediate is then reacted with ethyl bromoacetate to form the final product.


Molecular Structure Analysis

The IUPAC name of this compound is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine . The InChI code is 1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-16(13-26)27(14-22(28)29)24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,29) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 9H-fluorene with pyrazole to form 1-(9H-fluoren-9-yl)pyrazole, which is then reacted with 3-chloro-2-(methoxycarbonyl)azetidine. This intermediate is then reacted with ethyl bromoacetate to form the final product.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4°C . It has a molecular weight of 452.51 .

Scientific Research Applications

Synthesis of Antibiotics

A study discussed the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, derivatives closely related to the compound , highlighting their significant activity predominantly against Gram-negative bacteria. These compounds represent a new class of heteroatom-activated beta-lactam antibiotics, showcasing the potential application of such molecules in developing novel antibacterial agents S. Woulfe & M. Miller, 1985.

Fluorescent Labeling Reagents

The compound's derivatives have been explored for their fluorescence properties, making them useful as fluorescent labeling reagents. For instance, a novel fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of 5-methoxyindole-3-acetic acid, exhibited strong fluorescence in a wide pH range of aqueous media. Its derivative was successfully used for the determination of carboxylic acids, demonstrating the compound's utility in biomedical analysis Junzo Hirano et al., 2004.

Dispersion of Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, structurally related to the compound of interest, were used as surfactants for carbon nanotubes (CNTs). These surfactants were later converted into enzymatically activated CNT surfactants that create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This research illustrates the compound's potential application in nanotechnology and materials science B. Cousins et al., 2009.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(23)12-25-13-9-21(10-13)20(24)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOZHVHGFTUNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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